molecular formula C16H13Cl2N3O2S B11782899 N-(2-Aminobenzo[d]thiazol-6-yl)-2-(2,4-dichloro-6-methylphenoxy)acetamide

N-(2-Aminobenzo[d]thiazol-6-yl)-2-(2,4-dichloro-6-methylphenoxy)acetamide

Cat. No.: B11782899
M. Wt: 382.3 g/mol
InChI Key: RJTDAMWIELDVGE-UHFFFAOYSA-N
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Description

N-(2-Aminobenzo[d]thiazol-6-yl)-2-(2,4-dichloro-6-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a thiazole ring fused with a benzene ring, along with a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminobenzo[d]thiazol-6-yl)-2-(2,4-dichloro-6-methylphenoxy)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as 2-aminobenzenethiol and α-haloketones under acidic or basic conditions.

    Acylation: The phenoxyacetamide moiety can be introduced by reacting the aminothiazole intermediate with 2,4-dichloro-6-methylphenoxyacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminobenzo[d]thiazol-6-yl)-2-(2,4-dichloro-6-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-Aminobenzo[d]thiazol-6-yl)-2-(2,4-dichloro-6-methylphenoxy)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminobenzo[d]thiazol-6-yl)-2-(2,4-dichlorophenoxy)acetamide
  • N-(2-Aminobenzo[d]thiazol-6-yl)-2-(2,4-dichloro-5-methylphenoxy)acetamide

Uniqueness

N-(2-Aminobenzo[d]thiazol-6-yl)-2-(2,4-dichloro-6-methylphenoxy)acetamide is unique due to the specific substitution pattern on the phenoxyacetamide moiety. This can influence its chemical reactivity, biological activity, and overall properties compared to similar compounds.

Properties

Molecular Formula

C16H13Cl2N3O2S

Molecular Weight

382.3 g/mol

IUPAC Name

N-(2-amino-1,3-benzothiazol-6-yl)-2-(2,4-dichloro-6-methylphenoxy)acetamide

InChI

InChI=1S/C16H13Cl2N3O2S/c1-8-4-9(17)5-11(18)15(8)23-7-14(22)20-10-2-3-12-13(6-10)24-16(19)21-12/h2-6H,7H2,1H3,(H2,19,21)(H,20,22)

InChI Key

RJTDAMWIELDVGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)NC2=CC3=C(C=C2)N=C(S3)N)Cl)Cl

Origin of Product

United States

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